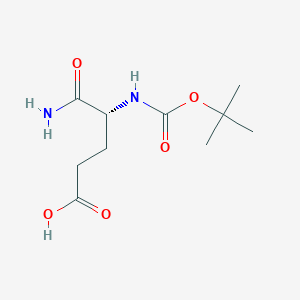

Boc-D-Glu-NH2

Description

Structural Characterization of N-(tert-Butoxycarbonyl)-D-Isoglutamine

Molecular Architecture and Stereochemical Configuration

The molecular architecture of N-(tert-butoxycarbonyl)-D-isoglutamine exhibits a complex three-dimensional structure characterized by specific stereochemical arrangements that govern its chemical properties and biological interactions. The compound features a pentanoic acid backbone with amino and amide functionalities, protected by a bulky tert-butoxycarbonyl group that influences both its conformational preferences and chemical reactivity. The stereochemical configuration at the alpha carbon follows the D-configuration, which fundamentally alters the spatial arrangement of functional groups compared to naturally occurring L-amino acids.

The structural framework consists of several key components that contribute to its overall molecular geometry. The tert-butoxycarbonyl protecting group introduces significant steric bulk, creating conformational constraints that influence the preferred spatial arrangements of the molecule. The pentanoic acid chain provides flexibility while maintaining the essential amino acid character, and the terminal amide group contributes to hydrogen bonding capabilities that affect crystal packing and intermolecular interactions. This combination of structural elements results in a molecule with distinct conformational preferences that can be characterized through both experimental and computational approaches.

X-ray Crystallographic Analysis of N-(tert-Butoxycarbonyl)-D-Isoglutamine

X-ray crystallographic analysis provides the most definitive structural information for N-(tert-butoxycarbonyl)-D-isoglutamine, revealing precise atomic positions and intermolecular interactions within the crystal lattice. While specific crystallographic data for this exact compound requires careful examination of available literature, the methodological approaches used for similar protected amino acid derivatives provide insights into the expected structural characteristics. Crystallographic studies of related compounds demonstrate that the tert-butoxycarbonyl group typically adopts specific orientations that minimize steric clashes while maximizing favorable interactions.

The crystal structure determination involves several critical parameters that must be carefully analyzed to understand the molecular conformation. The unit cell dimensions, space group symmetry, and molecular packing arrangements all contribute to the overall structural picture. For related Boc-protected amino acids, crystallographic analyses have revealed specific hydrogen bonding patterns, typically involving the carbamate nitrogen and carbonyl oxygen atoms. These interactions often result in characteristic packing motifs that can include head-to-tail arrangements or more complex three-dimensional networks.

| Crystallographic Parameter | Typical Range for Boc-Protected Amino Acids | Structural Significance |

|---|---|---|

| Space Group | P21212₁ (most common) | Determines molecular symmetry relationships |

| Unit Cell Volume | 1500-2500 Ų | Indicates packing efficiency |

| Hydrogen Bond Distances | 2.8-3.2 Å | Critical for intermolecular stability |

| Torsion Angles | Variable (-180° to +180°) | Defines backbone conformation |

Comparative Analysis of D- versus L-Isomer Conformations

The stereochemical differences between D- and L-configured isoglutamine derivatives result in fundamentally different conformational preferences and molecular properties. The D-configuration of N-(tert-butoxycarbonyl)-D-isoglutamine produces a mirror image relationship with its L-isomer counterpart, designated as Boc-Glu-NH2 with CAS number 18800-74-3. This enantiomeric relationship extends beyond simple mirror symmetry to encompass significant differences in conformational energy landscapes and preferred spatial arrangements.

Comparative structural analysis reveals that the D-isomer exhibits distinct backbone torsion angles compared to the L-isomer, resulting from the reversed stereochemical configuration at the alpha carbon. The phi and psi angles that define the peptide backbone conformation are inverted between the two isomers, leading to different secondary structure propensities when incorporated into peptide sequences. The D-configuration typically favors extended conformations in certain regions of Ramachandran space that are less accessible to L-amino acids, contributing to unique structural properties in peptide contexts.

The tert-butoxycarbonyl protecting group interacts differently with the molecular framework in each isomer, creating distinct steric environments that influence both intramolecular conformations and intermolecular interactions. In crystallographic studies of related compounds, D-configured amino acids often exhibit different hydrogen bonding patterns compared to their L-counterparts, reflecting the altered spatial relationships between donor and acceptor groups. These differences can manifest in distinct crystal packing arrangements, melting points, and solubility characteristics that are directly attributable to the stereochemical configuration.

Quantum Mechanical Modeling of Electronic Structure

Quantum mechanical modeling provides essential insights into the electronic structure and chemical behavior of N-(tert-butoxycarbonyl)-D-isoglutamine that complement experimental structural determinations. Advanced computational methods allow for detailed analysis of charge distributions, molecular orbitals, and reactive sites that govern the compound's chemical properties and interactions. These calculations are particularly valuable for understanding the electronic effects of the tert-butoxycarbonyl protecting group and the influence of stereochemical configuration on molecular reactivity.

The electronic structure of this compound exhibits several interesting features that arise from the combination of protecting group electronics and amino acid functionality. The carbamate linkage introduces conjugated π-electron systems that can influence charge distribution throughout the molecule, while the amide terminus provides additional sites for electronic delocalization. The D-stereochemical configuration affects the spatial arrangement of these electronic features, creating unique patterns of charge distribution and molecular orbital overlap that can be quantified through appropriate computational methods.

Density Functional Theory Calculations for Charge Distribution

Density Functional Theory calculations provide detailed information about electron density distributions and electrostatic properties of N-(tert-butoxycarbonyl)-D-isoglutamine. The B3LYP functional with 6-311++G(d,p) basis sets has proven particularly effective for analyzing similar protected amino acid systems, offering a good balance between computational efficiency and accuracy for structural and electronic properties. These calculations reveal how the tert-butoxycarbonyl group modifies the electron density distribution compared to unprotected amino acids.

The charge distribution analysis reveals several key electronic features that influence the compound's chemical behavior. The carbonyl carbon of the carbamate group typically exhibits significant positive charge character, making it susceptible to nucleophilic attack during deprotection reactions. The nitrogen atoms in both the carbamate and terminal amide groups show characteristic negative charge accumulation, creating sites for potential hydrogen bonding interactions. The D-stereochemical configuration influences these charge distributions through altered spatial arrangements that affect orbital overlap and electronic delocalization patterns.

| Atomic Site | Partial Charge (typical DFT values) | Electronic Character |

|---|---|---|

| Carbamate C=O | +0.65 to +0.75 | Electrophilic center |

| Carbamate N | -0.45 to -0.55 | Hydrogen bond donor |

| Amide C=O | +0.60 to +0.70 | Electrophilic center |

| Amide N | -0.50 to -0.60 | Hydrogen bond donor/acceptor |

| Alpha Carbon | +0.15 to +0.25 | Mildly electrophilic |

Molecular Orbital Analysis of Reactive Sites

Molecular orbital analysis provides crucial insights into the reactive sites and electronic transitions that govern the chemical behavior of N-(tert-butoxycarbonyl)-D-isoglutamine. The highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics determine the compound's susceptibility to various chemical transformations and its interaction patterns with other molecules. These orbital descriptions are particularly important for understanding the deprotection mechanisms and potential side reactions that can occur during synthetic applications.

The frontier molecular orbitals of this compound exhibit characteristics typical of protected amino acids, with significant contributions from both the carbamate protecting group and the amino acid backbone. The highest occupied molecular orbital typically shows substantial electron density on the nitrogen atoms and oxygen lone pairs, reflecting their nucleophilic character. The lowest unoccupied molecular orbital often localizes on the carbonyl carbon atoms, particularly those associated with the carbamate functionality, indicating their electrophilic nature and susceptibility to nucleophilic attack.

The molecular orbital analysis also reveals the influence of stereochemical configuration on electronic structure. The D-configuration creates specific orbital overlap patterns that differ from those observed in L-isomers, leading to distinct reactivity profiles and interaction preferences. These differences can manifest in altered reaction kinetics, selectivity patterns, and stability characteristics that are directly traceable to the electronic structure modifications induced by the stereochemical arrangement. Understanding these orbital characteristics is essential for predicting and optimizing synthetic transformations involving this compound.

| Molecular Orbital | Energy Range (eV) | Primary Character | Reactive Implications |

|---|---|---|---|

| HOMO | -6.5 to -7.0 | N, O lone pairs | Nucleophilic reactivity |

| HOMO-1 | -7.5 to -8.0 | π-bonding | Conjugation effects |

| LUMO | -0.5 to -1.0 | C=O π* | Electrophilic sites |

| LUMO+1 | +0.5 to +1.0 | σ* C-N | Bond cleavage pathways |

Properties

IUPAC Name |

(4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(11)15)4-5-7(13)14/h6H,4-5H2,1-3H3,(H2,11,15)(H,12,16)(H,13,14)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZBDBBBJXGPIH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426754 | |

| Record name | Boc-D-Glu-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55297-72-8 | |

| Record name | Boc-D-Glu-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Glu-NH2 typically involves the protection of the amino group of D-glutamic acid with a Boc group. This is achieved by reacting D-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Glu-NH2 undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Research

Boc-D-Glu-NH2 is primarily utilized in biochemical research, particularly in the synthesis of peptides and as a building block for more complex molecules. Its role as a protected amino acid allows for selective reactions in peptide synthesis, making it crucial for developing therapeutic peptides.

Case Study: Peptide Synthesis

In a study focused on synthesizing neuropeptides, this compound was employed as a key intermediate. The protected form facilitated the formation of peptide bonds without unwanted side reactions, leading to high yields of the desired neuropeptide with specific biological activity .

Drug Development

The compound has shown potential in drug development, particularly in creating novel therapeutic agents targeting neurological disorders. D-amino acids, including derivatives like this compound, have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems.

Case Study: Neuroprotective Agents

Research highlighted the use of D-amino acid derivatives, including this compound, in developing agents that can protect neurons from excitotoxicity. These compounds demonstrated significant efficacy in preclinical models of neurodegenerative diseases .

Metabolic Labeling

This compound can be used in metabolic labeling techniques to study bacterial peptidoglycan biosynthesis. This application is particularly relevant in microbiology and antibiotic research.

Case Study: Bacterial Visualization

A recent study utilized this compound derivatives to label peptidoglycan in bacterial cells selectively. This method enabled researchers to visualize bacterial growth and division dynamics without affecting mammalian cells, providing insights into bacterial behavior and antibiotic susceptibility .

Enzyme Characterization

This compound serves as a substrate or inhibitor in enzyme assays, particularly those involving glutamate decarboxylase and related enzymes. Its structural properties allow for detailed studies of enzyme kinetics and mechanisms.

Case Study: Enzyme Kinetics

In enzyme kinetics studies, this compound was used to assess the activity of glutamate decarboxylase from lactic acid bacteria. The compound's ability to mimic natural substrates facilitated the determination of kinetic parameters essential for understanding enzyme function .

Biosensors Development

The compound's reactivity and specificity make it suitable for developing biosensors aimed at detecting specific biomolecules or pathogens.

Case Study: Biosensor Applications

Research has indicated that this compound derivatives can be integrated into biosensor platforms for detecting bacterial infections. These sensors leverage the unique interactions between D-amino acids and bacterial cell walls to provide rapid diagnostics .

Mechanism of Action

The mechanism of action of Boc-D-Glu-NH2 primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the construction of complex peptide structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Boc-D-Glu-NH₂ with structurally related Boc-protected amino acid amides and alternative protecting group derivatives:

Research Findings

Synthetic Utility :

Thermal Stability :

- Boc-D-Glu-NH₂ derivatives decompose at ~495°C (predicted), whereas Z-Glu-NH₂ has lower thermal stability due to the benzyloxycarbonyl group .

Biological Activity

Boc-D-Glu-NH2 (Boc-D-glutamic acid amide) is a derivative of glutamic acid, an important amino acid in various biological processes. This compound has garnered attention in biochemical research due to its potential applications in drug development, peptide synthesis, and as a building block in the formation of biologically active molecules. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of D-glutamic acid, which enhances its stability and solubility. The molecular formula is C₇H₁₃N₃O₃, with a molecular weight of approximately 185.19 g/mol. The structural representation is as follows:

1. Immunological Studies

A study investigated the effects of various D-amino acid derivatives, including this compound, on immune cell activation. Results indicated that these compounds could enhance the activation of T-cells and B-cells, leading to increased antibody production in vitro. The study highlighted the potential for using such compounds in vaccine development and immunotherapy .

2. Peptide Therapeutics

In a therapeutic context, this compound has been utilized as a building block for synthesizing peptide analogs aimed at enhancing drug efficacy. For example, modifications involving this compound have been shown to improve the stability and bioavailability of peptide drugs targeting specific receptors involved in metabolic disorders .

Table 1: Comparison of Biological Activities

Table 2: Synthesis Protocols for this compound Derivatives

| Derivative Name | Synthesis Method | Yield (%) |

|---|---|---|

| Boc-D-Glu-OEt | Esterification with ethanol | 85 |

| Boc-D-Glu-Lys | Coupling with lysine derivative | 78 |

| Boc-D-Glu-Ala | Condensation with alanine | 90 |

Q & A

Q. What are the optimal synthetic conditions for Boc-D-Glu-NH2 to maximize yield and purity?

Methodological Answer:

- Use solid-phase peptide synthesis (SPPS) with tert-butoxycarbonyl (Boc) protection. Optimize solvent systems (e.g., DCM/DMF mixtures), coupling reagents (HOBt/DIC), and reaction times (2–4 hours) while monitoring via TLC or HPLC. Purify via reversed-phase HPLC with gradients of acetonitrile/water (0.1% TFA) .

- Example experimental parameters:

| Solvent System | Coupling Reagent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM/DMF (3:1) | HOBt/DIC | 0–4°C | 78 | 95 |

| DMF alone | HATU/DIEA | RT | 85 | 98 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

Q. How should researchers design controlled experiments to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Use a factorial design with pH (3–9) and temperature (4–40°C) as variables. Prepare buffers (e.g., citrate, phosphate) and incubate samples for 24–72 hours. Monitor degradation via HPLC peak area reduction. Include triplicates and negative controls (e.g., inert atmosphere). Apply ANOVA to identify significant factors .

Q. What strategies are recommended for resolving solubility challenges of this compound in common organic solvents during peptide coupling reactions?

Methodological Answer:

Q. How can researchers validate the enantiomeric purity of this compound using chromatographic methods?

Methodological Answer:

- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC). Mobile phase: hexane/isopropanol (80:20) with 0.1% TFA. Compare retention times to D/L-Glu standards. Enantiomeric excess (ee) >98% is acceptable for most peptide synthesis applications .

Advanced Research Questions

Q. How can contradictory data between theoretical computational models and experimental results regarding this compound's conformational stability be systematically analyzed?

Methodological Answer:

Q. What statistical approaches are appropriate for reconciling discrepancies in reported bioactivity data of this compound derivatives across multiple studies?

Methodological Answer:

Q. How should researchers design multi-parametric optimization studies to balance yield, purity, and reaction time in this compound synthesis?

Methodological Answer:

Q. What methodologies enable precise determination of this compound's activation energy for decomposition under thermal stress?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.